molecular formula C11H21F6N2P B6336266 1-Heptyl-3-methylimidazolium hexafluorophosphate, 99% CAS No. 357915-04-9

1-Heptyl-3-methylimidazolium hexafluorophosphate, 99%

Cat. No. B6336266
CAS RN: 357915-04-9
M. Wt: 326.26 g/mol
InChI Key: GWAHJEIEGVIPMZ-UHFFFAOYSA-N
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Description

1-Heptyl-3-methylimidazolium hexafluorophosphate (HMIMPF6) is a quaternary ammonium salt that has been widely studied in the scientific community due to its unique properties. It is a colorless, odorless, and slightly hygroscopic solid that is soluble in water and many organic solvents. HMIMPF6 is a versatile and highly reactive compound that has been used in a variety of applications, ranging from electrochemical studies to drug delivery systems.

Scientific Research Applications

Electrochemical Energy Storage

1-Heptyl-3-methylimidazolium hexafluorophosphate is a promising material for energy storage devices, particularly in lithium-ion batteries. Its high thermal stability, low volatility, and excellent ionic conductivity make it an ideal electrolyte component. Researchers explore its use as an alternative to traditional organic solvents, aiming for greener and more sustainable battery technologies .

Solvent in Chromatography

This compound serves as a solvent in headspace gas chromatography and countercurrent chromatography. Its unique properties allow for efficient separation and analysis of volatile compounds. Researchers appreciate its compatibility with various analytes and its ability to enhance separation efficiency .

Extraction Solvent for Metal Cations

1-Heptyl-3-methylimidazolium hexafluorophosphate acts as a chelate extraction solvent for divalent metal cations. When combined with the extractant 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione (Htta), it facilitates the selective extraction of metal ions. This application finds relevance in metal recovery and purification processes .

Organic Synthesis

Researchers explore the use of this ionic liquid in organic synthesis reactions. Its unique properties, such as low vapor pressure and high thermal stability, make it suitable for various transformations. It can serve as a reaction medium, catalyst support, or co-solvent, enhancing reaction yields and selectivity .

Biphasic Organometallic Catalysis

1-Heptyl-3-methylimidazolium hexafluorophosphate plays a role in biphasic organometallic catalysis. By creating a biphasic system with an organic phase and an ionic liquid phase, researchers achieve efficient catalysis. This approach allows for better control over reaction conditions and product separation .

Surface Tension Studies

The compound’s surface-active properties make it valuable for surface tension measurements. Researchers investigate its behavior at liquid interfaces, aiding in understanding intermolecular forces and interactions. Surface tension studies contribute to fields like colloid science, emulsion stability, and microfluidics .

Mechanism of Action

Target of Action

1-Heptyl-3-methylimidazolium hexafluorophosphate is an ionic liquid Similar compounds have been used in the fabrication of lithium-ion batteries , suggesting that its targets could be related to electrochemical processes.

Mode of Action

The mode of action of 1-Heptyl-3-methylimidazolium hexafluorophosphate is primarily through its ionic interactions. The crystal structure of similar imidazolium hexafluorophosphates consists of interionic interactions dominated by cation–anion coulombic forces with minimal hydrogen bonding . This suggests that 1-Heptyl-3-methylimidazolium hexafluorophosphate likely interacts with its targets in a similar manner.

Biochemical Pathways

It’s worth noting that similar compounds have been reported to participate in the denitration of the primary o−no 2 group, forming a c=o bond and releasing no 2 gas . This suggests that 1-Heptyl-3-methylimidazolium hexafluorophosphate may also influence similar biochemical pathways.

Result of Action

Given its ionic nature and potential role in electrochemical processes, it may influence the function and efficiency of systems where it is applied, such as in lithium-ion batteries .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Heptyl-3-methylimidazolium hexafluorophosphate. For instance, it has been noted that similar ionic liquids are water-immiscible , which could impact their behavior in aqueous environments. Additionally, the presence of water can lead to the slow decomposition of the anion .

properties

IUPAC Name

1-heptyl-3-methylimidazol-3-ium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N2.F6P/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;1-7(2,3,4,5)6/h9-11H,3-8H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAHJEIEGVIPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21F6N2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Heptyl-3-methylimidazolium hexafluorophosphate

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